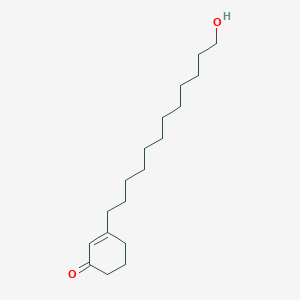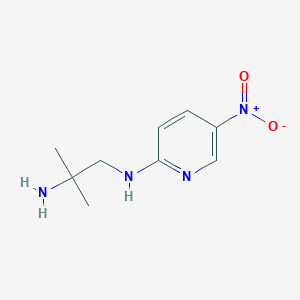
1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- is an organic compound with the molecular formula C₉H₁₄N₄O₂. This compound is characterized by the presence of a 2-methyl-1,2-propanediamine backbone with a 5-nitro-2-pyridinyl substituent. It is a derivative of 1,2-propanediamine, which is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- typically involves the following steps:
Nitration of 2-pyridine: The starting material, 2-pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Alkylation: The nitrated pyridine is then subjected to alkylation with 2-methyl-1,2-propanediamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the nitration and alkylation steps.
化学反应分析
Types of Reactions
1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups in the 1,2-propanediamine backbone can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.
Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.
Major Products
Reduction: Conversion of the nitro group to an amino group results in the formation of 1,2-Propanediamine, 2-methyl-N1-(5-amino-2-pyridinyl)-.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form coordination complexes with metal ions also plays a role in its mechanism of action.
相似化合物的比较
Similar Compounds
1,2-Propanediamine: The parent compound without the nitro and pyridinyl substituents.
2-Methyl-1,2-propanediamine: Similar backbone structure but lacks the nitro-pyridinyl group.
5-Nitro-2-pyridine: Contains the nitro-pyridinyl group but lacks the 1,2-propanediamine backbone.
Uniqueness
1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- is unique due to the combination of the 1,2-propanediamine backbone and the 5-nitro-2-pyridinyl substituent. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
属性
分子式 |
C9H14N4O2 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
2-methyl-1-N-(5-nitropyridin-2-yl)propane-1,2-diamine |
InChI |
InChI=1S/C9H14N4O2/c1-9(2,10)6-12-8-4-3-7(5-11-8)13(14)15/h3-5H,6,10H2,1-2H3,(H,11,12) |
InChI 键 |
YDBASDKNBUHRLR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CNC1=NC=C(C=C1)[N+](=O)[O-])N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


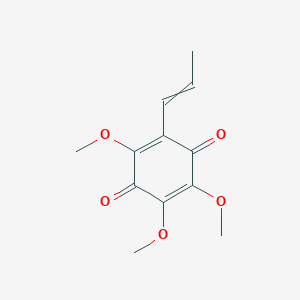
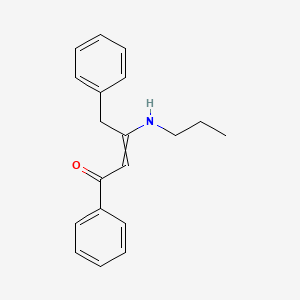
![4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid](/img/structure/B14237552.png)
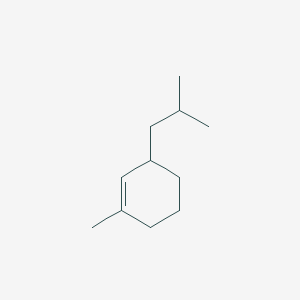
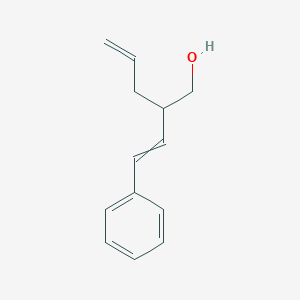
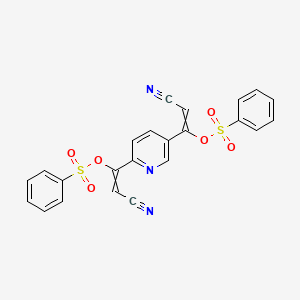
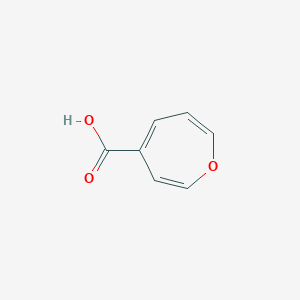
![2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-](/img/structure/B14237589.png)
![2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14237592.png)
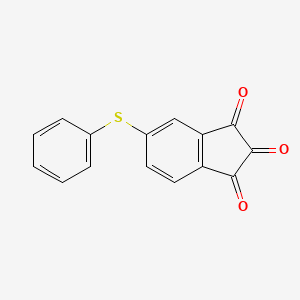
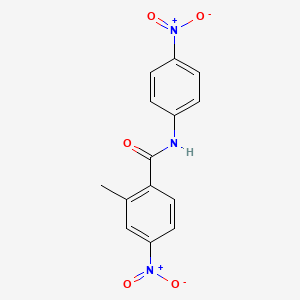
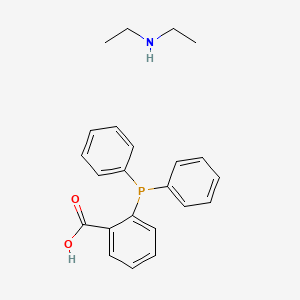
![9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene](/img/structure/B14237612.png)
